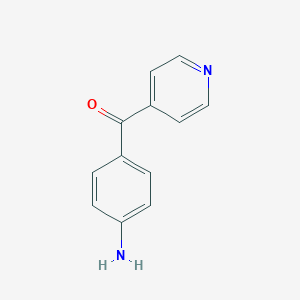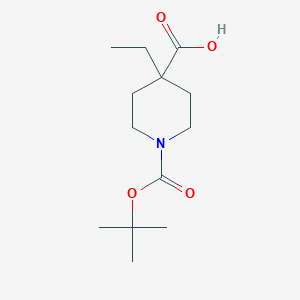
1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related Boc-protected compounds involves straightforward methodologies with high overall yields. For example, the facile synthesis of DOTA-Tris(t)Bu ester, a precursor chelating agent for lanthanide ions, exemplifies the synthesis of complex molecules from tert-butoxycarbonyl protected intermediates with a significant emphasis on cost efficiency and simplicity of the procedure (Li, Winnard, & Bhujwalla, 2009). Similarly, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid demonstrates the adaptability of tert-butoxycarbonyl protection in synthesizing stereochemically complex molecules (Bakonyi, Furegati, Kramer, La Vecchia, & Ossola, 2013).
Molecular Structure Analysis
The molecular structure of tert-butoxycarbonyl protected compounds is characterized by the presence of a tert-butoxycarbonyl group, which significantly influences their reactivity and physical properties. The crystal structure of tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate showcases the complex three-dimensional network formed by intermolecular hydrogen bonds, illustrating the structural complexity of Boc-protected compounds (Wang, Liu, Cao, & Wang, 2008).
Chemical Reactions and Properties
The chemical reactivity of 1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid and its analogs is highlighted by their role in forming chelating agents and other complex molecules. These compounds can undergo various chemical reactions, including coupling with functional moieties or macromolecules, to enhance the specificity and efficiency of the molecules for targeted applications (Li, Winnard, & Bhujwalla, 2009).
Physical Properties Analysis
The physical properties of Boc-protected compounds, such as solubility, melting point, and crystallinity, are crucial for their application in synthesis. The synthesis and properties of ortho-linked polyamides based on a bis(ether-carboxylic acid) derived from 4-tert-butylcatechol reveal the influence of the tert-butoxycarbonyl group on the solubility and thermal stability of these compounds (Hsiao, Yang, & Chen, 2000).
Chemical Properties Analysis
The chemical properties of Boc-protected compounds, including acidity, basicity, and reactivity towards various reagents, are defined by the presence of the protective group. The reaction of dicarbonates with carboxylic acids catalyzed by weak Lewis acids showcases the versatility of Boc-protected compounds in synthesizing esters and anhydrides, highlighting their chemical stability and reactivity under different conditions (Bartoli, Bosco, Carlone, Dalpozzo, Marcantoni, Melchiorre, & Sambri, 2007).
Applications De Recherche Scientifique
Dipeptide Synthesis
- Application Summary : This compound is used in the synthesis of dipeptides . Specifically, it’s used to create a series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) .
- Methods of Application : The Boc-AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
- Results or Outcomes : The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
Synthesis of Room-Temperature Ionic Liquids
- Application Summary : This compound is used in the preparation of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) . These ionic liquids have multiple reactive groups and can be used for organic synthesis .
- Methods of Application : The Boc-AAILs are prepared from the tert-butoxycarbonyl-protected amino acids and used as the starting materials in various organic synthesis .
- Results or Outcomes : The resulting protected AAILs were used as the starting materials in various organic synthesis . The use of these ionic liquids expands the applicability of AAILs .
Safety And Hazards
Orientations Futures
The Boc group is a commonly used protective group in organic synthesis . It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles . It is deprotected under acidic conditions commonly with trifluoroacetic acid . The development of new methods for the selective deprotection of the N-Boc group could be a future direction .
Propriétés
IUPAC Name |
4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-5-13(10(15)16)6-8-14(9-7-13)11(17)18-12(2,3)4/h5-9H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDALECUOKHQDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623145 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid | |
CAS RN |
188792-67-8 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(tert-butoxy)carbonyl]-4-ethylpiperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

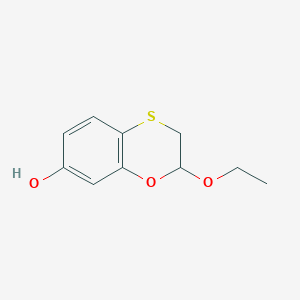
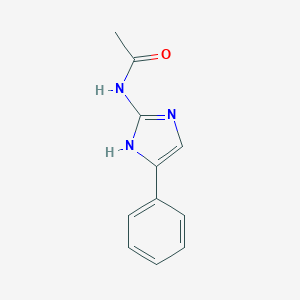
![4-[(4-Methylpyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B70115.png)
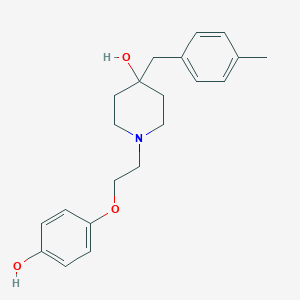
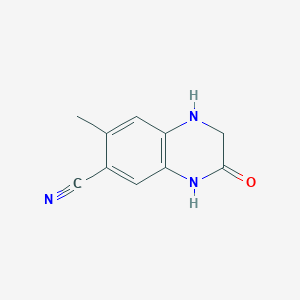

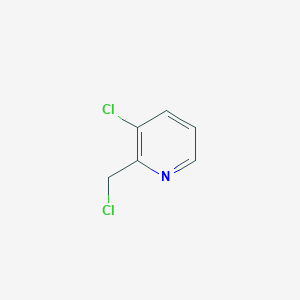
![5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B70128.png)
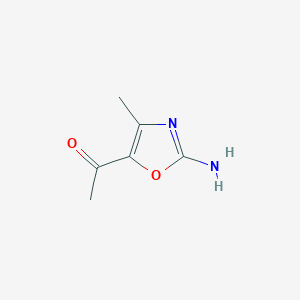

![4-ethoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol](/img/structure/B70138.png)


